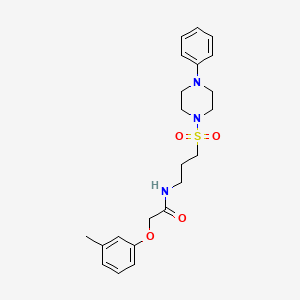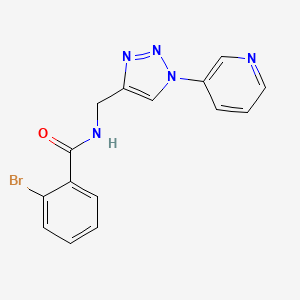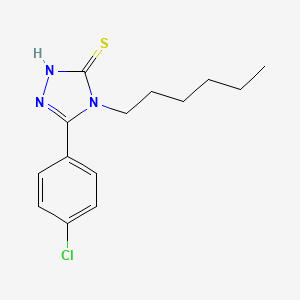
5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a 4-chlorophenyl group, a hexyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the 4-chlorophenyl group, the hexyl group, and the thiol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring, the 4-chlorophenyl group, the hexyl group, and the thiol group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis Approaches and Variants
- New fused ring systems and derivatives containing 1,2,4-triazolo nucleus have been synthesized, displaying significant antimicrobial activity against bacterial and fungal growth (Purohit et al., 2011).
- Novel heterocyclic compounds derived from 1,2,4-triazole, demonstrating lipase and α-glucosidase inhibition activities, were synthesized (Bekircan et al., 2015).
- Synthesized 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed promising antibacterial activity (Ghattas et al., 2016).
- The crystal and molecular structure of triazolo-N-amino-thiols, a related compound, was extensively analyzed to understand its properties (Sarala et al., 2006).
Biological and Medical Applications
Antimicrobial and Anticonvulsant Properties
- Certain synthesized compounds containing the triazole-thione nucleus demonstrated significant antimicrobial activities (Purohit et al., 2011).
- A series of compounds were synthesized and screened for anticonvulsant properties, with some showing high efficacy and potential as drug candidates (Plech et al., 2014).
Analytical Chemistry Applications
Chemical Analysis and Characterization
- A sensitive method was developed for determining 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in mouse brain tissue, highlighting its relevance in pharmacological studies (Flieger et al., 2015).
Antioxidant and Corrosion Inhibition Applications
Antioxidant Properties and Corrosion Inhibition
- New derivatives of 1,2,4-triazole were prepared and showed considerable antioxidant and antiradical activities (Bekircan et al., 2008).
- The effectiveness of 4H-triazole derivatives as corrosion inhibitors for mild steel in acidic environments was analyzed, revealing that substituents in the inhibitor molecule significantly influence inhibitive efficiency (Bentiss et al., 2007).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms an active compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has diverse biological and clinical applications .
Pharmacokinetics
For instance, a study on the α-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline showed that it exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Similar compounds, such as hydrazine-coupled pyrazoles, have shown potent in vitro antileishmanial and in vivo antimalarial activities .
Action Environment
For instance, the efficacy of chlorfenapyr, a pesticide, can be influenced by factors such as temperature and pH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-hexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-18-13(16-17-14(18)19)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPLAVBQPRIAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

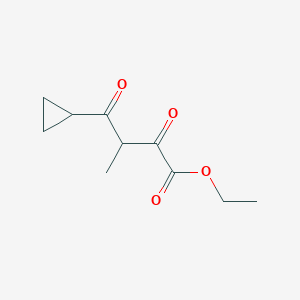
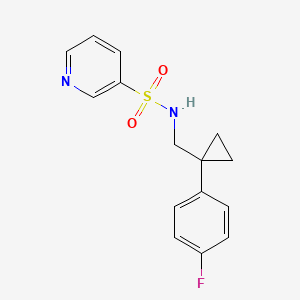

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
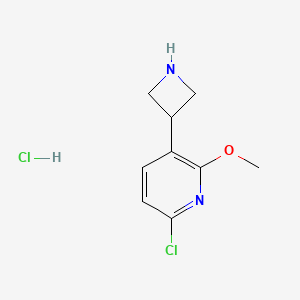
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

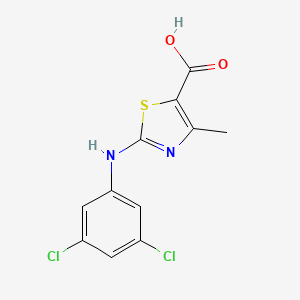
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)
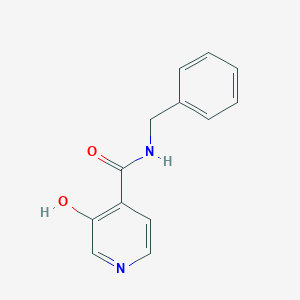
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)
